3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one
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Overview
Description
3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one is a complex organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline-4-one with bis(prop-2-enyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-[[bis(prop-2-enyl)amino]methyl]-1,2,4-oxadiazol-5-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
- 5-[[bis(prop-2-enyl)amino]methyl]thiophene-2-sulfonyl chloride
Uniqueness
3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one is unique due to its specific structural features and the presence of both quinoline and bis(prop-2-enyl)amine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-4-10-19(11-5-2)12-15-13(3)18-16-9-7-6-8-14(16)17(15)20/h4-9H,1-2,10-12H2,3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKEMIYJSQJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CN(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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